molecular formula C20H26O5 B4882424 1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene

Cat. No.: B4882424
M. Wt: 346.4 g/mol
InChI Key: YIMQNGLYILKLIV-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by its complex structure, which includes multiple methoxy and propoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,3-dimethoxybenzene with 3-(2-propan-2-yloxyphenoxy)propyl bromide. The reaction typically requires the presence of a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: As a potential therapeutic agent due to its unique chemical properties and biological activity.

    Industry: In the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethoxybenzene: A simpler compound with only two methoxy groups attached to the benzene ring.

    2-propan-2-yloxyphenol: A compound with a propoxy group attached to a phenol ring.

    3-(2-propan-2-yloxyphenoxy)propyl bromide: A precursor used in the synthesis of 1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene.

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a wide range of applications in scientific research and industry, making it a valuable compound for various fields of study.

Properties

IUPAC Name

1,3-dimethoxy-2-[3-(2-propan-2-yloxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-15(2)25-17-10-6-5-9-16(17)23-13-8-14-24-20-18(21-3)11-7-12-19(20)22-4/h5-7,9-12,15H,8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMQNGLYILKLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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